molecular formula C16H21N3O B14188627 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine CAS No. 918884-74-9

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine

Katalognummer: B14188627
CAS-Nummer: 918884-74-9
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: PTHBERMKWLNLOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a diazepine ring fused with a morpholine and a methylphenyl group, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with morpholine to form an intermediate, which is then subjected to cyclization with a suitable diazepine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is unique due to its specific diazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

918884-74-9

Molekularformel

C16H21N3O

Molekulargewicht

271.36 g/mol

IUPAC-Name

4-[7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]morpholine

InChI

InChI=1S/C16H21N3O/c1-13-2-4-14(5-3-13)15-12-16(18-7-6-17-15)19-8-10-20-11-9-19/h2-5,12,17H,6-11H2,1H3

InChI-Schlüssel

PTHBERMKWLNLOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NCCN2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.